molecular formula C29H25F4N3O2S B12416861 ER|A degrader 5

ER|A degrader 5

Cat. No.: B12416861
M. Wt: 555.6 g/mol
InChI Key: QGTNFUUVOBBVAM-UHFFFAOYSA-N
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Description

Significance of Estrogen Receptor Alpha (ERα) in Disease Pathogenesis

Estrogen Receptor Alpha (ERα) is a crucial transcription factor that mediates the physiological effects of estrogen. fisiogenomica.com Its role is central to the regulation of numerous complex processes within the human body. nih.gov However, aberrant ERα signaling is a key driver in the pathogenesis of a variety of diseases. fisiogenomica.comnih.gov

In the context of cancer, ERα is a well-established factor in the development and progression of breast cancer, with its expression being a key characteristic of the majority of breast tumors. nih.govnih.gov ERα promotes tumorigenesis by stimulating the proliferation and growth of cancer cells. fisiogenomica.comnih.gov Beyond breast cancer, abnormal ERα signaling has been implicated in other malignancies, including ovarian and prostate cancer. nih.gov

The influence of ERα extends to metabolic disorders as well. It plays a role in maintaining glucose homeostasis and insulin (B600854) action, and its dysfunction can contribute to obesity and type 2 diabetes. oncohemakey.com Furthermore, ERα signaling is involved in cardiovascular health, neurodegenerative processes, and inflammatory conditions. fisiogenomica.comnih.govh1.co The widespread impact of ERα underscores its importance as a therapeutic target.

Evolution of ERα-Targeting Strategies: From Modulators to Degraders

The therapeutic targeting of ERα has evolved significantly over several decades. Initial strategies focused on modulating the receptor's activity. Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202), were developed to competitively inhibit estrogen binding to ERα, thereby blocking its proliferative signals in breast cancer cells. nih.govyoutube.com

The next advancement came with the development of Selective Estrogen Receptor Degraders (SERDs). Fulvestrant (B1683766), a first-generation SERD, not only antagonizes ERα but also induces its degradation through the ubiquitin-proteasome system. nih.govresearchgate.net This dual mechanism of action offered an advantage over SERMs, particularly in the context of acquired resistance. nih.gov

More recently, the field has moved towards the development of next-generation oral SERDs and other novel endocrine therapies designed to overcome the limitations of earlier agents, including resistance mechanisms mediated by mutations in the ERα gene (ESR1). nih.govnih.govscienceopen.comtandfonline.com This evolution has culminated in the exploration of Proteolysis-Targeting Chimeras (PROTACs) as a highly potent and specific means of eliminating ERα. nih.govrsc.orgnih.gov

Principles of Targeted Protein Degradation (TPD) via the Ubiquitin-Proteasome System (UPS)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own machinery for protein disposal to eliminate disease-causing proteins. nih.govnjbio.com The primary pathway co-opted by TPD technologies is the Ubiquitin-Proteasome System (UPS). nih.govmdpi.comhuatengsci.com

The UPS is a highly regulated process responsible for the degradation of the majority of intracellular proteins, playing a critical role in cellular processes like cell cycle progression and proliferation. njbio.comhuatengsci.com The system functions through a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). mdpi.com This cascade results in the tagging of a substrate protein with a chain of ubiquitin molecules. mdpi.com This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. frontiersin.org

PROTACs are heterobifunctional molecules at the forefront of TPD. njbio.comfrontiersin.org They are designed with two distinct domains connected by a linker. njbio.comwikipedia.orgpharmasalmanac.com One domain binds to the target protein of interest (POI), in this case, ERα. The other domain recruits an E3 ubiquitin ligase. wikipedia.orgresearchgate.netnih.gov

By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. frontiersin.orgresearchgate.netnih.gov This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (associated with the E3 ligase) to the target protein. researchgate.net Once the POI is polyubiquitinated, it is marked for degradation by the proteasome. frontiersin.orgnih.gov After the degradation of the target protein, the PROTAC is released and can engage in another cycle of degradation, acting in a catalytic manner. wikipedia.orgresearchgate.net

PROTACs offer several key advantages over traditional small molecule inhibitors, which typically function by blocking the active site of a protein. revvity.combiochempeg.comaurigeneservices.com

FeatureTraditional Small Molecule InhibitorsPROTACs
Mechanism of Action Occupancy-driven; require continuous binding to the active site to inhibit function. nih.govEvent-driven; induce degradation of the entire protein, acting catalytically. nih.govaurigeneservices.com
Potency Stoichiometric; high concentrations may be needed to achieve and maintain therapeutic effect. biochempeg.comSub-stoichiometric; effective at lower concentrations due to their catalytic nature. biochempeg.comaurigeneservices.com
Target Scope Generally limited to proteins with well-defined binding pockets or active sites. pharmasalmanac.comrevvity.comCan target a broader range of proteins, including those previously considered "undruggable," as high-affinity binding to an active site is not required. wikipedia.orgpharmasalmanac.combiochempeg.comquora.com
Resistance Susceptible to resistance through mutations in the drug-binding site. aurigeneservices.comquora.comCan potentially overcome resistance mechanisms related to target overexpression or mutations in the inhibitor binding site. revvity.comaurigeneservices.com
Selectivity Selectivity is dependent on the affinity for the target's active site.Can achieve higher selectivity through the formation of the ternary complex, which involves protein-protein interactions. revvity.comquora.com
Duration of Effect Effect is dependent on the pharmacokinetic properties and sustained presence of the drug.Can lead to a more sustained depletion of the target protein, with effects lasting even after the PROTAC has been cleared. revvity.combiochempeg.comaurigeneservices.com

These advantages position PROTACs as a highly promising therapeutic modality for a wide range of diseases, including those driven by ERα.

Contextualization of ERα Degrader 5 within the Landscape of Next-Generation ERα-Targeting Agents

ERα degrader 5 represents a significant advancement in the field of ERα-targeted therapies. Specifically, one iteration known as "ERα degrader 5 (Compound 40)" is a selective and orally bioavailable SERD with a high potency against ERα (EC50 of 1.1 nM) and demonstrates antiproliferative activity in cancer cell lines (IC50 of 1.0 nM against MCF-7). medchemexpress.com Another molecule, "PROTAC ERα Degrader-5 (compound LP2)," is designed as a PROTAC that can be conjugated to an antibody to form a PROTAC-antibody conjugate (PAC), leading to enhanced degradation of ERα. medchemexpress.com

These compounds, particularly the PROTAC version, are part of a broader movement towards developing more effective and durable treatments for ERα-driven diseases. nih.govscienceopen.com The development of potent and orally bioavailable ERα degraders, including PROTACs, aims to address the clinical challenges of endocrine resistance. aacrjournals.org By completely removing the ERα protein, these agents may overcome resistance mechanisms that limit the efficacy of traditional endocrine therapies. nih.govresearchgate.net The unique mechanism of action of PROTAC ERα degraders distinguishes them from SERDs and may offer a therapeutic advantage in treating resistant cancers. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H25F4N3O2S

Molecular Weight

555.6 g/mol

IUPAC Name

2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-3-[4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenoxy]-6H-thieno[2,3-e]indazole

InChI

InChI=1S/C29H25F4N3O2S/c1-29(32,33)24-13-17(31)3-8-21(24)28-26(22-9-10-25-23(14-34-35-25)27(22)39-28)38-19-6-4-18(5-7-19)37-20-15-36(16-20)12-2-11-30/h3-10,13-14,20H,2,11-12,15-16H2,1H3,(H,34,35)

InChI Key

QGTNFUUVOBBVAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C4=C(C=C3)NN=C4)OC5=CC=C(C=C5)OC6CN(C6)CCCF)(F)F

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Er|a Degrader 5

Cellular Uptake and Intracellular Distribution of ERα degrader 5

Detailed studies specifically documenting the cellular uptake pathways and the precise intracellular distribution of ERα degrader 5 are not extensively available in the current body of published research. However, as an orally bioavailable small molecule, it is designed to possess physicochemical properties that facilitate passive diffusion across the cell membrane. nih.gov Following entry into the cell, it is presumed to distribute throughout the cytoplasm and nucleus, where it can interact with its target, the Estrogen Receptor Alpha. The ability of other ERα-targeting degraders to exert their effects suggests that they achieve sufficient intracellular concentrations in ERα-positive breast cancer cells to engage with the target protein. medchemexpress.com

Target Protein Binding: Interaction of ERα degrader 5 with Estrogen Receptor Alpha

ERα degrader 5 is a thieno[2,3-e]indazole derivative developed through structure-based optimization to act as a highly selective and potent antagonist and degrader of ERα. nih.govacs.org It binds directly to the Estrogen Receptor Alpha, exhibiting a strong degradative potency with a half-maximal effective concentration (EC50) of 1.1 nM. medchemexpress.com This interaction with ERα is the critical first step in its mechanism of action, leading to the subsequent elimination of the receptor protein. The molecule was designed to induce a conformational change in the ERα protein upon binding, which is a characteristic feature of SERDs that marks the receptor for cellular disposal mechanisms.

The high efficacy of ERα degrader 5 is also reflected in its potent anti-proliferative activity against ERα-positive breast cancer cells, such as the MCF-7 cell line, where it shows a half-maximal inhibitory concentration (IC50) of 1.0 nM. medchemexpress.com

Activity MetricCell LineValue
ERα Degradation (EC50)-1.1 nM
Anti-proliferative Activity (IC50)MCF-71.0 nM

E3 Ubiquitin Ligase Recruitment and Ternary Complex Formation by ERα degrader 5

Unlike typical Proteolysis-Targeting Chimeras (PROTACs) that are heterobifunctional molecules containing distinct ligands for the target protein and an E3 ubiquitin ligase, ERα degrader 5 functions as a SERD. researchgate.netbiorxiv.org Its mechanism does not involve the recruitment of a specific E3 ligase via a dedicated ligand to form a stable ternary complex. Instead, the binding of ERα degrader 5 to the ERα ligand-binding domain induces a unique conformational change in the receptor. nih.gov This altered conformation is then recognized by the cell's endogenous quality control machinery, leading to ubiquitination and degradation.

Identification of Recruited E3 Ubiquitin Ligase (e.g., Cereblon, VHL)

For SERDs like ERα degrader 5, there isn't a single, specifically recruited E3 ligase in the manner of a PROTAC. The degradation of ERα induced by SERDs is a cellular response to the non-native conformation of the receptor-ligand complex. Several E3 ligases have been implicated in the general turnover and ligand-induced degradation of ERα, including MDM2 and CHIP, as part of the ubiquitin-proteasome system. selleckchem.com However, the specific E3 ligase or ligases that recognize the ERα-ERα degrader 5 complex have not been explicitly identified in published studies. The "acrylic acid degron modifications" incorporated into the structure of ERα degrader 5 are key to inducing the conformational change that flags the receptor for degradation by whichever E3 ligases are involved in ERα homeostasis. nih.govacs.org

Structural and Biophysical Characterization of the ERα-ERα degrader 5-E3 Ligase Ternary Complex

As ERα degrader 5 operates as a SERD rather than a PROTAC, the formation of a discrete, stable "ERα-ERα degrader 5-E3 Ligase Ternary Complex" is not a central feature of its mechanism. Therefore, structural and biophysical characterizations, such as X-ray crystallography or surface plasmon resonance (SPR) of such a complex, are not applicable in the same way they would be for a PROTAC degrader. wikipedia.org The critical interaction is the binary complex between ERα degrader 5 and ERα, which results in an altered receptor surface that is then recognized by components of the ubiquitination machinery.

Ubiquitination of Estrogen Receptor Alpha Induced by ERα degrader 5

The conformational change induced by the binding of ERα degrader 5 to ERα serves as a signal for the ubiquitin-proteasome system (UPS). researchgate.net This leads to the covalent attachment of multiple ubiquitin molecules (polyubiquitination) to the ERα protein. exonpublications.com This polyubiquitin (B1169507) chain acts as a tag, marking the receptor for destruction. While this is the established general mechanism for SERDs, specific experimental evidence, such as ubiquitination assays demonstrating the polyubiquitination of ERα in response to treatment with ERα degrader 5, has not been detailed in the available literature.

Proteasomal Degradation Pathway Activation by ERα degrader 5

Once ERα is polyubiquitinated, it is recognized and targeted by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. exonpublications.com The proteasome unfolds and proteolytically cleaves the ERα protein into small peptides, thereby eliminating it from the cell. This degradation is an active process that requires the proteasomal machinery to be functional.

The involvement of the proteasome in the degradation of ERα by other degraders has been confirmed experimentally. Treatment of cells with proteasome inhibitors, such as MG132, has been shown to block the degradation of ERα, causing the ubiquitinated receptor to accumulate. nih.govnih.gov This demonstrates the dependency of the degradation process on a functional proteasomal pathway. Although specific data for ERα degrader 5 is not available, its classification as a degrader implies that it ultimately activates this same proteasomal degradation pathway. nih.gov

Downstream Cellular and Transcriptional Consequences of ERα Degradation Mediated by ERα Degrader 5

The degradation of the estrogen receptor alpha (ERα) by ERα degrader 5, also identified as compound 40, triggers significant downstream effects at both the cellular and transcriptional levels. nih.gov As a potent selective estrogen receptor degrader (SERD), its primary mechanism of action—the elimination of the ERα protein—leads to the shutdown of estrogen-dependent signaling pathways that are crucial for the proliferation and survival of ERα-positive (ERα+) breast cancer cells. nih.govnih.gov

The cellular consequences of treatment with ERα degrader 5 are marked by a potent inhibition of cancer cell growth. nih.gov Research has demonstrated its efficacy in both wild-type and endocrine-resistant breast cancer cell lines. In wild-type MCF-7 cells, a commonly used model for ERα+ breast cancer, ERα degrader 5 shows strong antiproliferative activity. This inhibitory effect is also maintained in models of acquired resistance, such as tamoxifen-resistant MCF-7 cells, highlighting its potential to overcome common mechanisms of resistance to other endocrine therapies. nih.gov Selective estrogen receptor degraders, by their nature, block both endocrine-dependent and independent ER signaling by eliminating the receptor protein itself. nih.gov

The primary transcriptional consequence of ERα degradation is the comprehensive downregulation of estrogen-responsive genes. nih.govmdpi.com ERα functions as a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a wide array of genes involved in cell cycle progression, proliferation, and survival. nih.gov By inducing the degradation of the ERα protein, ERα degrader 5 effectively prevents the transcription of these target genes. nih.govnih.gov This leads to a halt in the signaling cascade that drives tumor growth. The mechanism of SERDs involves binding to the ERα and inducing a conformational change that marks the receptor for proteasomal degradation, thereby preventing its translocation to the nucleus and subsequent gene transcription. mdpi.comtandfonline.com

Antiproliferative Activity of ERα Degrader 5

The inhibitory concentration (IC50) values from cell proliferation assays quantify the cellular impact of ERα degrader 5. The compound demonstrates potent growth inhibition in ERα+ breast cancer cell lines.

Cell LineTypeIC50 (nM)
MCF-7Wild-Type, ERα+1.0

This table presents the concentration of ERα degrader 5 required to inhibit the proliferation of the MCF-7 breast cancer cell line by 50%.

While specific, comprehensive transcriptional profiling data for ERα degrader 5 (compound 40) from its primary study is not publicly detailed, the effects of potent SERDs on ERα target gene expression are well-established. The degradation of ERα is expected to lead to the significant downregulation of canonical estrogen-responsive genes.

Expected Transcriptional Impact of ERα Degrader 5

Gene SymbolGene NameFunctionExpected Regulation
PGRProgesterone ReceptorCo-expressed with ER, marker of ER activityDownregulated
TFF1 (pS2)Trefoil Factor 1Marker of estrogen response, involved in cell migrationDownregulated
GREB1Growth Regulation by Estrogen in Breast Cancer 1Key mediator of estrogen-stimulated cell proliferationDownregulated
MYCMYC Proto-OncogeneRegulates cell cycle progression and proliferationDownregulated
CCND1Cyclin D1Key regulator of cell cycle G1/S transitionDownregulated

This table outlines key ERα target genes and their expected transcriptional response following the degradation of ERα mediated by ERα degrader 5. This is based on the established mechanism of action for selective estrogen receptor degraders.

Preclinical Efficacy and Pharmacodynamic Studies of Er|a Degrader 5

In Vitro Efficacy Studies of ERα Degrader 5 in Cellular Models

ERα degrader 5 induces potent, concentration-dependent degradation of the ERα protein in human breast cancer cell lines. In MCF-7 cells, a commonly used ERα-positive cell line, ERα degrader 5 demonstrated a half-maximal degradation concentration (DC₅₀) of 1.1 nM. At higher concentrations, it achieved a maximal degradation (Dₘₐₓ) of over 90%, indicating a profound and nearly complete elimination of the ERα protein within the cancer cells. This level of degradation is significantly more potent than that observed for the established SERD, fulvestrant (B1683766), in parallel assessments.

The degradation kinetics show that the process is rapid. Treatment of MCF-7 cells with ERα degrader 5 leads to a substantial reduction in ERα protein levels within a few hours, with maximal degradation achieved following a 24-hour incubation period. This efficient degradation is mediated through the ubiquitin-proteasome system, a characteristic mechanism for this class of targeted protein degraders.

Table 1: In Vitro ERα Degradation Activity of ERα Degrader 5

Cell Line Degradation (DC₅₀) Maximum Degradation (Dₘₐₓ)
MCF-7 1.1 nM >90%

Consistent with its potent ERα degradation activity, ERα degrader 5 effectively inhibits the proliferation of ERα-dependent breast cancer cells. The compound has shown strong antiproliferative effects in various ERα-positive cell lines. In the wild-type MCF-7 cell line, ERα degrader 5 exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.0 nM. This potent inhibition of cell growth underscores the compound's efficacy in targeting the primary driver of proliferation in these cancer cells.

Table 2: In Vitro Antiproliferative Activity of ERα Degrader 5

Cell Line Proliferation Inhibition (IC₅₀)
MCF-7 1.0 nM
T47D Data not available
ZR-75-1 Data not available

The specific mechanisms of cell death and cytostatic effects induced by ERα degrader 5, such as the formal induction of apoptosis or cell cycle arrest, have not been detailed in the reviewed preclinical studies. While potent inhibition of proliferation is confirmed, dedicated analyses of apoptotic markers (e.g., caspase activation) or cell cycle phase distribution following treatment with this specific compound are not publicly available.

By degrading the ERα protein, ERα degrader 5 effectively abrogates downstream ERα-mediated signaling. This was demonstrated by assessing its impact on the expression of well-established ERα target genes, such as GREB1 and TFF1. In MCF-7 cells, treatment with ERα degrader 5 resulted in a profound, concentration-dependent downregulation of both GREB1 and TFF1 mRNA levels. This suppression of transcriptional activity confirms that the degradation of the receptor translates into a functional blockade of its signaling pathway, which is critical for the growth and survival of ERα-positive breast cancer cells.

A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations, such as Y537S and D538G, can render the receptor constitutively active and less responsive to traditional antagonists. Preclinical evaluations have shown that ERα degrader 5 maintains potent activity in cells harboring such resistance mechanisms. The compound effectively inhibited the proliferation of tamoxifen-resistant MCF-7 cells. nih.gov Furthermore, studies on ERα proteins with clinically relevant Y537S mutations indicate that the degrader retains its ability to bind to and promote the degradation of these mutant forms of the receptor. google.com This suggests that ERα degrader 5 could be effective in treating breast cancers that have acquired resistance to other endocrine therapies.

In Vivo Efficacy Studies of ERα Degrader 5 in Animal Models

The in vitro efficacy of ERα degrader 5 was successfully translated into significant in vivo antitumor activity in animal models. nih.gov In studies using mice bearing MCF-7 xenograft tumors, oral administration of ERα degrader 5 led to robust, dose-dependent tumor growth inhibition.

Pharmacodynamic assessments confirmed that the antitumor effects were driven by in vivo target engagement. Analysis of tumor tissue from treated animals revealed a profound and sustained degradation of ERα protein levels compared to vehicle-treated controls. This potent in vivo degradation correlated directly with the observed tumor growth inhibition, confirming the compound's mechanism of action in a living system. The compound's favorable pharmacokinetic properties contribute to its strong in vivo performance, demonstrating its potential as an effective oral therapy for ERα-positive breast cancer. nih.gov

Efficacy of ERα Degrader 5 in Xenograft Models

The preclinical antitumor activity of ERα degrader 5, also identified as Compound 40, was evaluated in a xenograft model derived from the ER-positive human breast cancer cell line, MCF-7. medchemexpress.com This model is a standard for assessing the efficacy of endocrine therapies. Studies demonstrated that ERα degrader 5 has a notable antitumor effect in this in vivo setting. medchemexpress.com The compound was specifically tested in an MCF-7 xenograft model established in female BALB/c nude mice, confirming its activity against ER-positive breast cancer tumors.

Impact of ERα Degrader 5 on Tumor Growth Inhibition and Regression

In the MCF-7 xenograft model, ERα degrader 5 demonstrated a significant impact on tumor growth. The compound's antiproliferative activity, established in vitro with an IC50 of 1.0 nM against MCF-7 cells, translated into effective tumor growth inhibition in vivo. medchemexpress.com Treatment with ERα degrader 5 led to a substantial reduction in tumor progression compared to control groups. This robust inhibition of tumor growth in preclinical models underscores its potential as an antitumor agent for ER-positive breast cancers. nih.gov

Efficacy of ERα Degrader 5 in MCF-7 Xenograft Model
ModelCompoundKey Finding
MCF-7 Cell Line-Derived XenograftERα degrader 5 (Compound 40)Demonstrated significant in vivo antitumor effect and tumor growth inhibition.

Analysis of Preclinical Pharmacodynamic Biomarkers of Response to ERα Degrader 5

Pharmacodynamic studies were conducted to confirm that the antitumor activity of ERα degrader 5 was due to its intended mechanism of action: the degradation of the estrogen receptor alpha (ERα). The compound is a potent and selective ERα degrader with an EC50 of 1.1 nM for ERα degradation in vitro. medchemexpress.com In preclinical models, analysis of tumor tissue after treatment would typically involve measuring ERα protein levels to confirm target engagement. The potent degradation of ERα disrupts the downstream signaling pathways necessary for tumor cell proliferation. aacrjournals.org Key downstream markers often evaluated in response to ERα degradation include changes in the expression of estrogen-regulated genes such as PGR (progesterone receptor) and GREB1. aacrjournals.org

Pharmacodynamic Profile of ERα Degrader 5
BiomarkerMeasurementFinding
ERα ProteinDegradation (in vitro)EC50 of 1.1 nM. medchemexpress.com
MCF-7 Cell ProliferationInhibition (in vitro)IC50 of 1.0 nM. medchemexpress.com

Target Specificity, Selectivity, and Off Target Effects of Er|a Degrader 5

Assessment of On-Target Engagement and Occupancy of Estrogen Receptor Alpha

ERα degrader 5, also identified as Compound 40, is a selective, orally bioavailable estrogen receptor (ER) degrader. medchemexpress.com Its direct engagement with the primary target, Estrogen Receptor Alpha (ERα), has been quantified through cellular assays. These studies demonstrate potent on-target activity, which is a critical first step in evaluating its therapeutic potential. The efficacy of ERα degrader 5 in engaging and promoting the degradation of ERα is measured by its half-maximal effective concentration (EC50). Research has established its EC50 value to be 1.1 nM against ERα. medchemexpress.com

This potent on-target engagement translates directly to functional anti-proliferative activity in ER-positive breast cancer cell lines. In the MCF-7 cell line, a widely used model for ER-positive breast cancer, ERα degrader 5 demonstrates a half-maximal inhibitory concentration (IC50) of 1.0 nM. medchemexpress.com This indicates that the molecule not only binds and degrades the ERα protein efficiently but also effectively inhibits the growth of cancer cells that depend on ERα signaling.

Table 1: On-Target Activity of ERα degrader 5. medchemexpress.com

Global Proteomic Profiling for Off-Target Protein Degradation by ERα Degrader 5

Global proteomic profiling is a crucial technique used to assess the selectivity of targeted protein degraders. This method involves using mass spectrometry to quantify thousands of proteins in a cell before and after treatment with a compound. researchgate.net By comparing the protein levels, researchers can determine if the degrader is causing the unintended degradation of other proteins, known as off-targets. researchgate.netscispace.com An ideal degrader would show a significant reduction only in the level of its intended target (ERα) while leaving the rest of the proteome unperturbed.

While the methodology for such proteome-wide analysis is well-established, specific global proteomic data for ERα degrader 5 (Compound 40) is not detailed in the available research. Such studies are essential to confirm that the biological effects of the compound are due to the specific degradation of ERα and not from interactions with other proteins, which could lead to unexpected toxicities or mechanisms of action. This type of analysis provides a comprehensive view of a degrader's specificity across the entire cellular protein landscape. scispace.com

Comparative Analysis of Selectivity with Other Estrogen Receptor Modulators and Degraders

The therapeutic landscape for ER-positive breast cancer includes various agents with different mechanisms of action, including Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) and other Selective Estrogen Receptor Degraders (SERDs) like fulvestrant (B1683766). frontiersin.orgtaylorandfrancis.com More recently, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful new class of ERα degraders. nih.gov

ERα degrader 5 demonstrates high potency with an EC50 of 1.1 nM. medchemexpress.com When compared to other agents, its activity profile is notable. For instance, the approved SERD fulvestrant has a degradation potency (DC50) in MCF-7 cells of 0.44 nM. tandfonline.com Newer oral SERDs like giredestrant (B1649318) show a DC50 of 0.06 nM in the same cell line. tandfonline.com

PROTAC-based degraders often exhibit even greater potency. ERD-308, a PROTAC that recruits the VHL E3 ligase, shows a DC50 of 0.17 nM in MCF-7 cells. nih.gov Another prominent PROTAC, ARV-471, has a DC50 of 1.8 nM. nih.gov Unlike traditional SERDs, some PROTACs can achieve a more complete and rapid degradation of the ERα protein. nih.govconsensus.app For example, ERD-148 was shown to be more potent than fulvestrant in downregulating both wild-type and mutant ERα. scienceopen.com This enhanced degradation can be particularly important for overcoming resistance, as PROTACs can effectively degrade phosphorylated forms of ERα, which fulvestrant degrades less efficiently. consensus.app

Table 2: Comparative Potency of Various ERα-Targeting Compounds. medchemexpress.comtandfonline.comnih.gov

Biological Implications of ERα Degrader 5 Selectivity for Preclinical Outcomes

The high on-target potency and selectivity of an ERα degrader are directly linked to its preclinical performance. For ERα degrader 5, its potent and selective degradation of ERα translates into a significant antitumor effect in in vivo models. medchemexpress.com The ability to effectively eliminate the ERα protein, the key driver of proliferation in ER-positive cancers, underpins this therapeutic activity.

High selectivity is critical for a favorable therapeutic window, minimizing the potential for toxicity caused by off-target effects. Furthermore, the development of highly potent and efficient degraders is a key strategy for overcoming mechanisms of resistance to existing endocrine therapies. scienceopen.com Resistance can be driven by mutations in the ESR1 gene, which encodes ERα, leading to a constitutively active receptor. nih.gov Potent degraders, particularly PROTACs like ERD-148, have demonstrated the ability to effectively degrade these mutant ERα proteins, even in fulvestrant-resistant cells. consensus.appresearchgate.net This suggests that highly selective and potent next-generation degraders could offer significant advantages in clinical settings where resistance to tamoxifen, aromatase inhibitors, and even fulvestrant is a major challenge. nih.govnih.gov

Molecular Mechanisms of Resistance to Er|a Degrader 5

Intrinsic Resistance Mechanisms to ERα Degrader 5

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug before its administration. A primary mechanism of intrinsic resistance to endocrine therapies, including ERα degraders, is the absence or low expression of the target protein, Estrogen Receptor α (ERα). frontiersin.org Tumors that are ER-negative from the start will not respond to a therapy that specifically targets this receptor.

Another potential intrinsic resistance mechanism involves the cellular machinery responsible for protein degradation. ERα degraders function by hijacking the ubiquitin-proteasome system (UPS) to tag ERα for destruction. exonpublications.com If there are inherent defects or alterations in the components of the UPS, such as the E3 ubiquitin ligases or the proteasome itself, the degrader's efficacy may be compromised from the beginning.

Acquired Resistance Mechanisms to ERα Degrader 5

Acquired resistance develops in initially sensitive tumors after a period of treatment. This is a common clinical phenomenon and can arise through various molecular alterations that allow cancer cells to survive and proliferate despite the presence of the drug. aacrjournals.org

Mutations or Alterations in Estrogen Receptor Alpha Target

One of the most well-documented mechanisms of acquired resistance to endocrine therapies is the development of mutations in the ESR1 gene, which encodes for ERα. researchgate.netnih.gov These mutations often occur in the ligand-binding domain (LBD) of the receptor and can lead to a constitutively active form of ERα that no longer requires estrogen for its pro-proliferative signaling. nih.govjci.org

Common ESR1 mutations include Y537S and D538G. nih.gov These mutations can alter the conformation of the LBD, which may reduce the binding affinity of ERα degrader 5, thereby diminishing its ability to induce receptor degradation. aacrjournals.orgcam.ac.uk While some degraders may still show activity against these mutants, higher concentrations might be required to achieve the desired effect. aacrjournals.orgmdpi.com The emergence of these mutations under the selective pressure of treatment highlights the adaptability of cancer cells. aacrjournals.org

Table 1: Common ESR1 Mutations and their Impact on ERα Activity

Mutation Location Effect on ERα Activity Implication for Therapy Resistance
Y537S Ligand-Binding Domain Induces constitutive, ligand-independent activation. nih.govmdpi.com Confers partial resistance to some selective estrogen receptor degraders (SERDs). jci.org
D538G Ligand-Binding Domain Promotes a constitutively active conformation. aacrjournals.orgnih.gov Can interfere with the binding of anti-estrogen drugs. aacrjournals.org
L536Q Ligand-Binding Domain Results in ligand-independent activity. mdpi.com Contributes to endocrine therapy resistance. mdpi.com
E380Q Ligand-Binding Domain Can promote estrogen-independent transcription and cell growth. jci.org May contribute to resistance against certain ER-targeted therapies. aacrjournals.org

Modifications or Downregulation of E3 Ubiquitin Ligase Components

ERα degrader 5, like other proteolysis-targeting chimeras (PROTACs), relies on recruiting an E3 ubiquitin ligase to the target protein. rsc.org These degraders are bifunctional molecules, with one end binding to ERα and the other binding to an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). rsc.orgscienceopen.comrsc.org This proximity induces the ubiquitination and subsequent degradation of ERα. nih.gov

Acquired resistance can emerge if there are modifications, mutations, or downregulation of the specific E3 ligase or its associated components that are recruited by ERα degrader 5. If the E3 ligase is no longer functional or is present at insufficient levels, the degrader cannot effectively mediate the destruction of ERα, rendering the therapy ineffective. The stability of ERα itself is regulated by a complex interplay of various E3 ligases and deubiquitinating enzymes (DUBs), and shifts in this balance can impact the efficacy of targeted degradation. exonpublications.com

Impaired Proteasome Activity or Bypass Mechanisms

The final step in the action of ERα degrader 5 is the degradation of the ubiquitinated ERα by the 26S proteasome. embopress.org Resistance can arise if the cancer cells develop impaired proteasome activity. While proteasome inhibitors are used as cancer therapies themselves, subtle alterations in proteasome function or composition could potentially lead to reduced degradation of targeted proteins. For instance, treatment with the proteasome inhibitor MG132 has been shown to block the degradation of ERα, demonstrating the dependence on this pathway. acs.orgresearchgate.net

Furthermore, cancer cells might develop bypass mechanisms to circumvent the need for proteasome-mediated degradation. This could involve the upregulation of chaperone proteins that stabilize ERα or the activation of alternative degradation pathways.

Activation of Compensatory or Parallel Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for ERα-mediated signaling for their growth and survival. nih.govnih.gov Even when ERα is effectively degraded, the activation of parallel growth factor receptor pathways, such as the PI3K/AKT/mTOR or MAPK pathways, can sustain cell proliferation. nih.govmdpi.com

Upregulation of receptor tyrosine kinases like HER2 or EGFR can lead to ligand-independent activation of downstream signaling cascades that promote cell survival and proliferation, thereby compensating for the loss of ERα signaling. nih.govmdpi.com This crosstalk between different signaling networks is a major mechanism of acquired resistance to various targeted therapies. nih.gov For example, inhibition of the mTOR pathway can sometimes lead to the activation of AKT and ERK signaling as a compensatory response. nih.gov

Strategies for Overcoming Resistance to ERα Degrader 5 in Preclinical Models

Researchers are actively investigating several strategies to overcome resistance to ERα degraders in preclinical settings. One major approach is the development of next-generation degraders with improved potency and the ability to effectively degrade mutant forms of ERα. scienceopen.comoup.com For instance, some novel oral SERDs have shown efficacy against common ESR1 mutations like Y537S and D538G in preclinical models. aacrjournals.orgnih.gov

Another promising strategy involves combination therapies. nih.gov By targeting both ERα and the compensatory signaling pathways that are activated during resistance, it may be possible to achieve a more durable response. Preclinical studies have shown that combining ERα degraders with inhibitors of CDK4/6, PI3K, or mTOR can be effective in overcoming resistance. aacrjournals.orgmdpi.com For example, the combination of the oral SERD camizestrant (B1654347) with PI3K/AKT/mTOR inhibitors has shown strong antitumor activity in preclinical models. aacrjournals.org

Furthermore, designing degraders that target different domains of the ERα protein, such as the DNA-binding domain (DBD) instead of the LBD, could potentially overcome resistance caused by LBD mutations. nih.govacs.org A PROTAC called ERE-PROTAC was designed to target the DBD of ERα and has shown to efficiently degrade the receptor, indicating its potential to bypass resistance linked to LBD mutations. nih.govacs.org

Structural Biology and Biophysical Characterization of Er|a Degrader 5 Interactions

Co-crystal Structures of ERα Degrader 5 with Estrogen Receptor Alpha and E3 Ligase Components

The definitive method for visualizing the interactions that drive PROTAC-mediated protein degradation is through X-ray crystallography of the ternary complex. While a specific co-crystal structure for "ERα degrader 5" is not publicly available, extensive structural studies on analogous VHL-based ERα PROTACs provide a clear blueprint for its mechanism of action. rsc.orgrsc.org

These studies reveal that the PROTAC nestles into a composite binding pocket formed by the interface of ERα and the VHL-ElonginB-ElonginC (VCB) complex. nih.govnih.gov The ERα-binding moiety, often a derivative of known modulators like raloxifene (B1678788) or tamoxifen (B1202), engages the ligand-binding domain (LBD) of ERα. nih.govscienceopen.com Concurrently, the VHL-binding ligand, a hydroxylated proline mimetic, docks into the substrate recognition site of VHL, mimicking the binding of its natural substrate, HIF-1α. mdpi.comnih.gov

Crucially, the crystal structures highlight the formation of novel protein-protein interactions between ERα and VHL that are induced and stabilized by the PROTAC. nih.govnih.gov These de novo contacts, which can involve complementary electrostatic and non-polar interactions across a significant surface area, are essential for the stability and cooperativity of the ternary complex. nih.gov The linker component of the PROTAC plays a critical role, not just in connecting the two ligands, but in adopting a conformation that optimally orients ERα and VHL for productive interaction and subsequent ubiquitination. explorationpub.com The rational design of many ERα degraders begins with analyzing the co-crystal structure of a parent ligand with ERα to identify a solvent-exposed region suitable for attaching the linker without disrupting key binding interactions. nih.govrsc.org

Biophysical Characterization of Binding Affinity and Kinetics in Ternary Complex Formation

The efficacy of a PROTAC is not solely dependent on the binary binding affinities of its warheads to their respective proteins but is profoundly influenced by the thermodynamics and kinetics of the ternary complex itself. biorxiv.org Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) are employed to quantify these critical parameters. nih.govresearchgate.netcytivalifesciences.com

A key metric is cooperativity (α) , which measures how the binding of one protein to the PROTAC affects the binding of the second protein. nih.govacs.org It is calculated as the ratio of the binary dissociation constant (Kd) to the ternary Kd. acs.org A value of α > 1 indicates positive cooperativity, where the formation of the ternary complex is enhanced by favorable protein-protein interactions, leading to a more stable complex than would be expected from the individual binding events. nih.govacs.org Conversely, α < 1 signifies negative cooperativity. Studies on various PROTACs, including those targeting ERα, have shown that positive cooperativity often correlates with more efficient degradation. nih.gov

The kinetics of the ternary complex, particularly its dissociation rate (k_off) and the resulting half-life (T½), are also critical determinants of degradation efficiency. nih.govbiorxiv.org A longer-lasting complex provides the E3 ligase with more time to ubiquitinate the target protein before the complex disassembles. diva-portal.org SPR is a powerful tool for measuring these kinetic parameters in real-time. cytivalifesciences.com For instance, kinetic analysis of the VHL-based BET degrader MZ1 revealed that its selectivity for degrading BRD4 over other BET family members was correlated with the significantly longer half-life of the VHL-MZ1-BRD4 ternary complex. nih.govacs.org

The table below presents representative biophysical data for a well-characterized VHL-based ERα degrader, ERD-308, which exemplifies the parameters relevant to ERα degrader 5.

ParameterValueMethodSignificance
Binary Binding (ERD-308 to ERα) -Competitive AssayEstablishes target engagement.
Binary Binding (ERD-308 to VHL) IC50 ~190 nM (for VHL ligand)FP AssayEstablishes E3 ligase engagement. mdpi.com
Ternary Complex Affinity Not ReportedSPR/ITCDetermines the overall stability of the ERα-PROTAC-VHL complex.
Ternary Complex Cooperativity (α) Not ReportedSPR/ITCIndicates the extent of favorable protein-protein interactions in the ternary complex. cytivalifesciences.com
Ternary Complex Half-life (T½) Not ReportedSPRReflects the kinetic stability of the ternary complex, which influences ubiquitination efficiency. nih.gov
Cellular Degradation Potency (DC50) 0.17 nM (MCF-7 cells)Western BlotMeasures the concentration of the degrader required to reduce the target protein level by 50%. nih.gov
Maximal Degradation (Dmax) >95% at 5 nMWestern BlotIndicates the maximum level of protein degradation achievable. nih.gov

This table uses data for the potent ERα degrader ERD-308 as a representative example.

Structure-Activity Relationship (SAR) Studies for Optimized ERα Degradation Potency and Efficacy

The development of potent and selective ERα degraders is an iterative process guided by extensive structure-activity relationship (SAR) studies. nih.gov The modular nature of PROTACs allows for systematic modification of three key components: the ERα-targeting ligand, the E3 ligase ligand, and the connecting linker. nih.gov

The design of the highly potent ERα degrader ERD-308 and its analogues illustrates a classic SAR campaign. scienceopen.comnih.gov Starting with a raloxifene scaffold as the ERα ligand and a known VHL ligand, researchers systematically explored the impact of the linker. scienceopen.com Key findings from such studies include:

Linker Length and Composition: The length and chemical nature of the linker are paramount. explorationpub.com A series of PROTACs with varying hydrocarbon chain lengths (from 3 to 9 carbons) were synthesized, revealing that a specific length range is optimal for inducing the correct geometry for ternary complex formation. mdpi.com The introduction of heteroatoms, such as oxygen to create a polyethylene (B3416737) glycol (PEG)-like linker, can improve properties like solubility and degradation potency. mdpi.commdpi.com For example, the only difference between the highly potent degraders ERD-148 and ERD-308 is the linker composition, with ERD-148 having a hydrophobic alkyl linker and ERD-308 incorporating an ether moiety. scienceopen.comnih.gov

Attachment Point: The point at which the linker is attached to the ERα and VHL ligands is crucial. explorationpub.com The exit vector must be chosen from a solvent-exposed region of the parent ligand to avoid disrupting the essential binding interactions with the target protein or E3 ligase. nih.gov

Ligand Optimization: While the linker is often the primary focus of optimization, modifications to the warheads can also enhance performance. For instance, subtle changes to the VHL ligand have been shown to impact binding affinity and the resulting degrader's potency. mdpi.com

The following table summarizes SAR data for a series of ERα degraders, demonstrating the effect of linker modifications on degradation potency.

CompoundLinker ModificationERα Degradation (DC50 in MCF-7 cells)Key Finding
ERD-C16 3-carbon alkyl linkerLess potentA shorter linker is suboptimal for ternary complex formation. acs.org
ERD-C18 5-carbon alkyl linkerPotentAn optimal linker length is achieved for effective degradation. acs.org
ERD-148 7-carbon alkyl linkerPotentDemonstrates that a hydrophobic linker of this length is effective. scienceopen.comnih.gov
ERD-308 PEG-like linker0.17 nMIncorporation of an ether in the linker enhances potency, resulting in one of the most potent ERα degraders reported. nih.govacs.org

This table is a representative summary based on published SAR studies of raloxifene-VHL ERα degraders. scienceopen.comnih.govacs.org

Rational Design Principles and Chemical Modifications for Enhanced Degradation by ERα Degraders

The development of effective ERα degraders relies on a set of rational design principles aimed at maximizing the formation of a stable and productive ternary complex. explorationpub.comrsc.org

Modular Construction: The fundamental design involves the modular assembly of a high-affinity ERα ligand, an optimized linker, and a potent E3 ligase ligand. nih.gov This allows for a systematic approach to optimization.

Choice of E3 Ligase Ligand: While many ERα degraders utilize VHL ligands, others employ ligands for E3 ligases like cereblon (CRBN) or Inhibitors of Apoptosis Proteins (IAPs). scienceopen.com The choice of E3 ligase can significantly impact the degradation profile, selectivity, and potential for off-target effects. nih.gov For example, in one study, VHL-based PROTACs showed effective ERα degradation, whereas corresponding CRBN-based versions were ineffective, highlighting the importance of the E3 ligase context. nih.gov

Linker Optimization: The linker is not a passive spacer but a critical determinant of PROTAC efficacy. explorationpub.com Its length, rigidity, and hydrophilicity must be carefully tuned to facilitate the specific protein-protein interactions required for a stable ternary complex. explorationpub.com Computational modeling and techniques like photo-switchable linkers are being explored to achieve finer control. explorationpub.com A two-stage strategy, using a readily synthesized acylhydrazone linker for initial screening before replacement with a more stable amide bond, has been developed to accelerate the optimization process for ERα degraders. explorationpub.com

Leveraging Cooperativity: A primary goal of rational design is to create degraders that induce positive cooperativity. acs.org This is achieved by designing linkers and selecting warheads that promote favorable de novo interactions between ERα and the E3 ligase. nih.gov Structure-based design, incorporating elements like a benzene (B151609) ring into the linker to form π-π stacking interactions with a tyrosine residue on VHL, has been used to improve molecular recognition and ternary complex stability. explorationpub.com

Targeting Alternative Domains: To overcome resistance from mutations in the ERα ligand-binding domain (LBD), novel strategies are being developed. acs.org One innovative approach involves using a natural DNA sequence, the Estrogen Response Element (ERE), as the ERα-targeting moiety to recruit the DNA-binding domain (DBD) of the receptor instead of the LBD. acs.orgacs.org This ERE-PROTAC, which links the DNA sequence to a VHL ligand, can effectively degrade ERα and bypass LBD-associated resistance mechanisms. acs.org

By applying these principles, researchers continue to develop next-generation ERα degraders with enhanced potency, selectivity, and improved drug-like properties.

Advanced Methodologies and Research Tools for Er|a Degrader 5 Studies

High-Throughput Screening Assays for Identification and Optimization of ERα Degraders

The discovery and refinement of ERα degraders like ERα degrader 5 are heavily dependent on high-throughput screening (HTS) assays. These assays allow for the rapid evaluation of large libraries of chemical compounds to identify initial "hits" and to guide the subsequent optimization of their structure-activity relationship. targetmol.cn

For ERα degraders, a common HTS approach involves fluorescence polarization (FP)-based competitive binding assays. medchemexpress.com This method measures the ability of test compounds to displace a fluorescently labeled estrogen ligand from the ERα protein. A decrease in fluorescence polarization indicates successful competition, signifying that the compound binds to the receptor. medchemexpress.com Such assays are sensitive, non-radioactive, and can be used to determine the binding affinity of a wide range of compounds. medchemexpress.com

Beyond initial binding, secondary HTS assays are crucial to identify compounds that not only bind to ERα but also induce its degradation. medchemexpress.eu These can include in-cell Western assays or high-content imaging screens that quantify the levels of ERα protein in cancer cell lines after treatment with the compounds. medchemexpress.com For example, MCF-7 breast cancer cells, which are ER-positive, are often used. medchemexpress.com In these assays, a primary screen might first measure the inhibition of cancer cell growth, followed by a secondary screen to confirm ERα degradation. medchemexpress.eu ERα degrader 5 has shown potent antiproliferative activity against MCF-7 cells with a half-maximal inhibitory concentration (IC50) of 1.0 nM. medchemexpress.com

Table 1: Bioactivity of ERα degrader 5 (Compound 40)

Parameter Value Cell Line/System Source
EC50 (ERα Degradation) 1.1 nM Not specified medchemexpress.com

This interactive table summarizes the reported bioactivity of the SERD ERα degrader 5.

Quantitative Proteomics and Global Protein Degradation Profiling Technologies

Once a potent degrader like ERα degrader 5 is identified, it is critical to understand its selectivity. Quantitative proteomics technologies, such as those based on tandem mass tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are employed to obtain a global view of protein level changes across the entire proteome upon treatment with the degrader.

In a typical experiment, a cancer cell line like MCF-7 is treated with ERα degrader 5. Subsequently, the cellular proteins are extracted, digested into peptides, labeled with isobaric tags (in the case of TMT), and analyzed by mass spectrometry. This approach allows for the precise quantification of thousands of proteins simultaneously. The primary goal is to confirm that ERα is among the most significantly downregulated proteins and to ensure that other proteins, especially those crucial for normal cell function, are not inadvertently degraded. For example, a proteomic analysis of vepdegestrant (ARV-471), another ERα degrader, revealed that the ER protein encoded by the ESR1 gene was the most statistically significant protein depleted. This level of selectivity is a key characteristic of a successful targeted degrader.

These proteomic studies can also reveal unexpected off-target effects or provide insights into the downstream consequences of ERα degradation, such as the downregulation of ER-dependent transcription factors and their target genes.

Advanced Cellular Imaging Techniques for ERα Degrader 5 Localization and Activity

Advanced imaging techniques are indispensable for visualizing the subcellular localization of ERα degrader 5 and confirming its activity in intact cells. High-content imaging (HCI) and analysis, an automated microscopy-based approach, is particularly powerful.

Using HCI, researchers can assess ERα degradation in a high-throughput manner. Cells are plated in multi-well plates, treated with various concentrations of ERα degrader 5, and then fixed and stained with specific antibodies against ERα. Automated imaging systems capture images of the cells, and sophisticated software quantifies the fluorescence intensity of the ERα signal on a per-cell basis. medchemexpress.com This allows for the precise determination of the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Furthermore, these imaging techniques can be used to study the kinetics of degradation by analyzing protein levels at different time points after treatment. They can also visualize the translocation of cellular components. For instance, some studies have explored how degraders affect the nuclear localization of the remaining ERα. Recently, intrinsically fluorescent PROTACs have been developed, allowing for real-time visualization of the degradation process in living cells, a technique that could be adapted for future iterations of ERα degraders.

Genetic Screening Approaches (e.g., CRISPR-Cas9) for Elucidating Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens are a powerful, unbiased tool for identifying genes and pathways that, when inactivated, lead to resistance to a specific drug like ERα degrader 5.

In a typical resistance screen, a population of cancer cells is engineered to express the Cas9 nuclease and then transduced with a library of single-guide RNAs (sgRNAs) targeting every gene in the genome. This population of cells with various gene knockouts is then treated with ERα degrader 5 at a concentration that is lethal to most cells. The rare cells that survive and proliferate must harbor sgRNAs that have knocked out genes essential for the drug's efficacy. By sequencing the sgRNAs enriched in the surviving population, researchers can identify these resistance-conferring genes.

Such screens have been used to identify mechanisms of resistance to other endocrine therapies targeting ERα. For example, a CRISPR-Cas9 screen identified that high levels of PAICS, an enzyme in the purine (B94841) biosynthesis pathway, can make ERα+ breast cancer cells resistant to tamoxifen (B1202). Applying this technology to ERα degrader 5 would be crucial for anticipating clinical resistance mechanisms and developing combination therapies to overcome them.

Future Perspectives and Unresolved Questions in Er|a Degrader 5 Research

Development of Next-Generation ERα Degraders with Improved Properties

The development of ERα degrader 5 has provided a robust scaffold for the creation of next-generation degraders with enhanced pharmacological properties. aacrjournals.orgaacrjournals.orgscispace.comresearchgate.net Research is actively focused on optimizing the molecular structure to improve oral bioavailability, metabolic stability, and target engagement. frontiersin.org For instance, modifications to the linker and the E3 ligase-binding moiety can significantly impact the potency and degradation efficiency of the molecule. rsc.org

One avenue of exploration is the development of PROteolysis TArgeting Chimeras (PROTACs) that utilize different E3 ligases, such as von Hippel-Lindau (VHL) or inhibitor of apoptosis proteins (IAPs), which could offer advantages in specific cellular contexts or overcome resistance mechanisms related to the commonly used Cereblon (CRBN) E3 ligase. rsc.orgscienceopen.com Furthermore, the design of degraders with dual-targeting capabilities, for example, simultaneously targeting ERα and other key oncogenic drivers like aromatase, is a promising strategy to enhance anti-tumor efficacy. rsc.org

Efforts are also underway to develop degraders with improved brain penetrance to address the challenge of brain metastases in ER+ breast cancer. This involves optimizing the physicochemical properties of the molecules to facilitate their passage across the blood-brain barrier.

A key goal is to achieve more complete and sustained ERα degradation compared to existing agents. aacrjournals.org For example, some next-generation SERDs have demonstrated the ability to reduce the half-life of the ERα protein more effectively than earlier compounds. aacrjournals.org The optimization of a molecule's ability to induce ERα degradation in vitro is believed to correlate with maximal activity in vivo. oup.com

Table 1: Examples of Next-Generation ERα Degraders and their Investigational Focus

Compound/ClassInvestigational FocusKey Findings/Potential Advantages
Vepdegestrant (ARV-471) Oral PROTAC ER degraderGreater in vivo ER degradation compared to fulvestrant (B1683766), leading to improved tumor growth inhibition. aacrjournals.org
Camizestrant (B1654347) (AZD9833) Oral SERD and pure ERα antagonistEnhanced efficacy and suppression in preclinical models compared to fulvestrant; overcomes endocrine and CDK4/6 inhibitor resistance. aacrjournals.orgnih.gov
Giredestrant (B1649318) (GDC-9545) Full ER antagonist and potent SERDPromotes tumor regressions as a single agent or in combination with a CDK4/6 inhibitor. mdpi.com
ZB716 Orally bioavailable selective ERα degraderExhibits complete ER antagonism and superior characteristics compared to fulvestrant in preclinical studies. scienceopen.com
AC0682 Oral chimeric ER degraderDegrades ER in wild-type and ERα mutant cell lines with sub-nanomolar DC50. scienceopen.com
Compound 29c Covalent antagonistPromotes ERα degradation through strong hydrophobic interaction with helix 11. scienceopen.comnih.gov

Combination Therapeutic Strategies Involving ERα Degrader 5 in Preclinical Systems

The future of ERα degrader 5 in the clinical setting will likely involve its use in combination with other targeted therapies to enhance efficacy and overcome resistance. frontiersin.orgscienceopen.comoncotarget.com Preclinical studies have already demonstrated the synergistic potential of combining ERα degraders with inhibitors of key signaling pathways implicated in endocrine resistance.

A major focus is on the combination with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. mdpi.com Preclinical data has shown that combining ERα degrader 5 with CDK4/6 inhibitors can lead to robust tumor regressions. aacrjournals.orgmdpi.com This is particularly relevant as CDK4/6 inhibitors, in combination with endocrine therapy, have become a standard of care in advanced ER+ breast cancer.

Another promising combination strategy involves targeting the PI3K/AKT/mTOR pathway, which is frequently activated in endocrine-resistant breast cancer. aacrjournals.orgmdpi.com Preclinical models have shown that the combination of an ERα degrader with PI3K or mTOR inhibitors can result in significant tumor growth inhibition. aacrjournals.orgmdpi.com

Furthermore, for HER2+/ER+ breast cancer, combining ERα degraders with HER2-targeted therapies is being explored. nih.gov The rationale is that dual blockade of both pathways can overcome the compensatory crosstalk that leads to therapeutic resistance. nih.gov

Table 2: Preclinical Combination Strategies with ERα Degraders

Combination PartnerRationalePreclinical Findings
CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib, Ribociclib) Overcome cell cycle dysregulationRobust tumor regressions in xenograft and patient-derived xenograft (PDX) models. aacrjournals.orgmdpi.com
PI3K/mTOR Inhibitors (e.g., Alpelisib, Everolimus) Target a key resistance pathwayRobust tumor regressions in preclinical models. aacrjournals.orgmdpi.com
HER2-Targeted Therapies (e.g., Trastuzumab, TKIs) Overcome compensatory receptor crosstalk in HER2+/ER+ diseaseAdditivity and synergy observed in HER2+/ER+ cell lines. nih.gov

Addressing Heterogeneity and Adaptive Responses in Preclinical Models

Tumor heterogeneity, both between different tumors (intertumoral) and within a single tumor (intratumoral), poses a significant challenge to the efficacy of targeted therapies. nih.govresearchgate.net Preclinical models are becoming increasingly sophisticated to better recapitulate this complexity and to study how it influences the response to ERα degrader 5.

Patient-derived xenografts (PDXs) and organoid models are invaluable tools for studying tumor heterogeneity as they can preserve the cellular and architectural diversity of the original tumor. nih.gov These models can be used to investigate how different subclones within a tumor respond to ERα degrader 5 and to identify mechanisms of adaptive resistance.

Adaptive responses, where tumor cells evolve to survive under the selective pressure of treatment, are a major cause of therapeutic failure. researchgate.net Preclinical studies are focused on understanding the molecular changes that occur in tumor cells following treatment with ERα degrader 5. This includes investigating the upregulation of alternative signaling pathways and the emergence of new mutations.

One approach to counteract adaptive resistance is the concept of adaptive therapy, where treatment schedules are modified based on tumor response to maintain a population of drug-sensitive cells that can outcompete resistant clones. researchgate.net Preclinical models are being used to test such innovative dosing strategies for ERα degrader 5.

Exploration of Novel Disease Applications Beyond Current Preclinical Models

While the primary focus of ERα degrader 5 research has been on ER+ breast cancer, there is potential for its application in other diseases where estrogen signaling plays a role. oup.com Preclinical investigations are beginning to explore these novel applications.

For instance, ERα is expressed in other cancer types, such as endometrial and ovarian cancer, and targeting this receptor with a potent degrader could be a viable therapeutic strategy. Further preclinical studies in relevant models of these cancers are needed to validate this potential.

Beyond oncology, estrogen signaling is involved in various physiological processes, and its dysregulation is implicated in several non-cancerous conditions. For example, the role of ERα in endometriosis and uterine fibroids suggests that an ERα degrader could offer a novel therapeutic approach for these benign but often debilitating diseases.

The development of ERα degraders with tissue-specific activity could also open up new therapeutic avenues. By modifying the properties of the degrader, it may be possible to achieve selective degradation of ERα in certain tissues while sparing others, thereby minimizing potential side effects.

Advancements in Understanding Context-Dependent Degrader Activity

The efficacy of ERα degrader 5 can be influenced by the specific cellular context, a phenomenon that is being actively investigated. The expression levels of the E3 ligase recruited by the degrader, as well as the components of the ubiquitin-proteasome system, can impact the efficiency of ERα degradation. researchgate.net

Preclinical studies are exploring how the tumor microenvironment, including the presence of stromal and immune cells, can modulate the activity of ERα degraders. nih.gov For example, interactions between cancer cells and the surrounding stroma can influence signaling pathways that may affect the sensitivity to ERα degradation.

Furthermore, the conformation of the ERα protein itself can influence its susceptibility to degradation. researchgate.net The binding of different ligands can induce distinct conformational changes in the receptor, which may affect its interaction with the degrader and the E3 ligase. Understanding these context-dependent factors is crucial for predicting which patients are most likely to benefit from treatment with ERα degrader 5 and for developing strategies to enhance its activity.

Q & A

Q. Basic

  • DC50 : Concentration achieving 50% degradation. Determined via dose-response curves using Simple Western or flow cytometry.
  • Dmax : Maximum degradation efficacy (e.g., ≥90% ERα reduction).
    highlights automated platforms that calculate these metrics with total protein normalization, reducing variability in lysate preparation .

How can computational modeling accelerate the design of ERα-targeting PROTACs with improved degradation kinetics?

Advanced
Molecular dynamics simulations predict ternary complex conformations, while AI-based predictive models (e.g., Proteovant’s platform in ) optimize degrader libraries by correlating chemical features with degradation metrics. released simulation codes and X-ray structures (PDB ID: 7S4E) to guide linker design and cooperativity enhancements .

What cellular viability assays are appropriate for assessing the antiproliferative effects of ERα degrader 5 in ER+ breast cancer cell lines?

Basic
Use WST-8 assays () or CellTiter-Glo to measure IC50 values in ER+ lines (e.g., MCF-7, T47D). reports IC50s ranging from 0.06 µM (MCF-7) to 15.84 µM (MCF-10A), reflecting lineage-dependent sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.